molecular formula C16H14FNO4S2 B2402131 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide CAS No. 2380034-55-7

3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide

Cat. No.: B2402131
CAS No.: 2380034-55-7
M. Wt: 367.41
InChI Key: ZIICDURUJNBYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide is unique due to the combination of fluorine, furan, thiophene, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c1-21-16-3-2-14(7-15(16)17)24(19,20)18-8-13-6-12(10-23-13)11-4-5-22-9-11/h2-7,9-10,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICDURUJNBYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.